2-Chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone
CAS No.: 364383-62-0
Cat. No.: VC4498042
Molecular Formula: C15H18ClNO
Molecular Weight: 263.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 364383-62-0 |
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Molecular Formula | C15H18ClNO |
Molecular Weight | 263.77 |
IUPAC Name | 2-chloro-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
Standard InChI | InChI=1S/C15H18ClNO/c1-10-5-6-13-12(7-10)11(2)8-15(3,4)17(13)14(18)9-16/h5-8H,9H2,1-4H3 |
Standard InChI Key | NDIMAIQKDJIOSS-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CCl |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
The compound features a quinoline core fused with a partially hydrogenated dihydroquinoline ring. Key structural elements include:
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Methyl groups at positions 2, 2, 4, and 6 of the quinoline ring, contributing to steric hindrance and lipophilicity .
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A 3,4-dihydro-2H configuration, which reduces aromaticity and enhances conformational flexibility .
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A chloroacetyl group (-COCH₂Cl) at position 1, enabling electrophilic reactivity for further functionalization .
The IUPAC name, 2-chloro-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone, reflects this substitution pattern .
Spectroscopic and Computational Data
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X-ray crystallography: While no crystal structure is reported for this specific compound, analogous quinoline derivatives exhibit planar quinoline rings with chair conformations in the dihydro region .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-chloro-1-(2,2,4,6-tetramethyl-2H-quinolin-1-yl)-ethanone involves Friedel-Crafts acylation or nucleophilic substitution strategies:
Route 1: Acylation of Tetrahydroquinoline
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Starting Material: 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline.
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Chloroacetylation: Reaction with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C .
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Workup: Purification via column chromatography (eluent: hexane/ethyl acetate) yields the product with >90% purity .
Route 2: Modular Assembly
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Quinoline Formation: Condensation of aniline derivatives with ketones via the Skraup reaction .
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Chloroacetyl Introduction: Nucleophilic displacement of a hydroxyl or bromine group with chloroacetyl chloride .
Optimization Challenges
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Regioselectivity: Competing reactions at the quinoline N-1 vs. C-3 positions necessitate low-temperature conditions .
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Byproduct Formation: Overacylation can occur, requiring precise stoichiometric control .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
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Boiling Point | 408.2±45.0°C (predicted) | |
Density | 1.086±0.06 g/cm³ | |
LogP (Octanol-Water) | 3.30 (estimated) | |
Solubility in Water | Low (<1 mg/mL) |
Reactivity and Stability
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Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .
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Photostability: No significant decomposition under UV light (λ > 300 nm) .
Applications in Research and Industry
Proteomics and Biochemical Studies
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Protein Modification: The chloroacetyl group reacts selectively with cysteine residues, enabling site-specific protein labeling .
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Enzyme Inhibition: Quinoline derivatives exhibit inhibitory activity against kinases and proteases, though specific data for this compound remain under exploration .
Agrochemical Development
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Herbicide Intermediate: Serves as a precursor in synthesizing herbicidal agents targeting acetolactate synthase (ALS) .
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Structure-Activity Relationship (SAR): Methyl groups enhance lipid membrane permeability, improving foliar uptake .
Hazard Category | GHS Classification |
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Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Respiratory Toxicity | Category 3 |
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